molecular formula C12H13N3O4 B2707826 1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone CAS No. 382177-89-1

1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone

Cat. No. B2707826
CAS RN: 382177-89-1
M. Wt: 263.253
InChI Key: LZEQTOVZYQWNCU-UHFFFAOYSA-N
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Description

1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone, also known as DNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has highlighted the potent antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives. For instance, the synthesis and evaluation of these compounds have demonstrated strong activity against several strains of Staphylococcus aureus and other bacterial and fungal pathogens. This suggests their potential as new drug candidates or as lead compounds for the development of new antimicrobial agents (Oliveira et al., 2012); (Fuloria et al., 2009).

Antioxidant Properties

Some derivatives of 1,3,4-oxadiazole have been studied for their antioxidant properties, particularly in scavenging reactive oxygen species such as hydrogen peroxide. This antioxidant activity suggests their potential use in conditions associated with oxidative stress (Malhotra et al., 2013).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives in corrosion inhibition has been investigated, particularly for the protection of metals in acidic environments. These studies provide insights into the mechanisms of action of these compounds and their potential use in materials science and engineering (Lagrenée et al., 2001).

Molecular Docking and Computational Studies

Computational studies and molecular docking have been utilized to explore the interactions between 1,3,4-oxadiazole derivatives and biological targets. These studies offer valuable information on the binding affinities and modes of action of these compounds, aiding in the design of more effective molecules for various applications (Raza et al., 2021).

properties

IUPAC Name

1-[2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-8(16)14-12(2,3)19-11(13-14)9-5-4-6-10(7-9)15(17)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEQTOVZYQWNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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